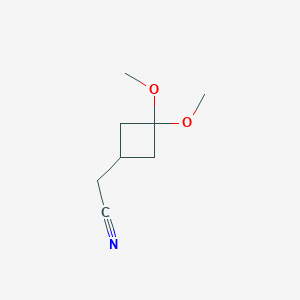

2-(3,3-Dimethoxycyclobutyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(3,3-dimethoxycyclobutyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-8(11-2)5-7(6-8)3-4-9/h7H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJMRJFFIVPXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cycloaddition Approach

- Diels-Alder reactions with appropriate dienes and dienophiles, followed by functionalization, are frequently employed to generate cyclobutane rings with substituents such as methoxy groups.

- Photochemical cyclization of suitable precursors, such as 1,3-dienes or related compounds, under UV irradiation can lead to cyclobutane derivatives with controlled substitution patterns.

Ring-Forming Cyclization

- Intramolecular cyclization of halogenated or functionalized precursors, such as epoxides or halides, under basic or acidic conditions, can afford cyclobutane rings with dimethoxy substituents.

Introduction of the Acetonitrile Group

The cyanide functional group is typically introduced through nucleophilic substitution or addition reactions:

Nucleophilic Cyanide Addition

- The most direct method involves nucleophilic addition of cyanide to suitable electrophilic intermediates, such as aldehydes or ketones derived from the cyclobutane core.

- Use of sodium cyanide or potassium cyanide in polar aprotic solvents (e.g., DMSO, DMF) facilitates this transformation.

Cyanide-Substituted Precursors

- Synthesis of precursors bearing leaving groups (e.g., halides) on the side chain, which are then displaced by cyanide ions, is a common route.

Specific Synthesis Pathways from Literature

Patented Method (CN101475511B)

A notable patent discloses a three-step synthesis involving:

- Decarboxylation of a cyclobutane derivative to form a cyclobutane aldehyde intermediate.

- Aldoxime formation via reaction with hydroxylamine hydrochloride.

- Dehydration using phase-transfer catalysis and alkali to yield the nitrile.

This method emphasizes safety and industrial scalability by avoiding hazardous cyanide handling during the initial steps and employing phase-transfer catalysis for dehydration, achieving yields over 80% and purity exceeding 99%.

Analogous Routes in Organic Synthesis

- Synthesis of cyclobutane derivatives with functionalized side chains, such as ethyl esters or alcohols, followed by conversion to nitriles through dehydration or nucleophilic substitution, is well-documented in organic chemistry literature.

Data Table of Preparation Methods

| Method | Key Steps | Reagents | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Patent CN101475511B | Decarboxylation → Aldoxime formation → Dehydration | KH, hydroxylamine hydrochloride, phase-transfer catalyst | Water, ethanol | >80 | Industrial scale, safe cyanide handling |

| Cycloaddition + Cyanide Displacement | Cyclobutane ring formation → Cyanide substitution | Diene, cyanide salts | DMSO, DMF | Variable | Laboratory scale, flexible |

| Photochemical Cyclization | Photoreaction of precursors | UV light, halogenated precursors | Acetone, benzene | Moderate | Suitable for complex derivatives |

Research Findings and Optimization

Research indicates that:

- Phase-transfer catalysis significantly enhances dehydration efficiency, reducing reaction times and increasing yields.

- Choice of solvent influences cyanide reactivity; polar aprotic solvents like DMSO improve nucleophilic attack.

- Reaction temperature and molar ratios are critical; optimal conditions involve mild heating (50–80°C) and molar ratios close to 1:1 for reactants.

Notes on Industrial and Laboratory Synthesis

- Safety considerations : Handling cyanide salts requires strict safety protocols; methods employing phase-transfer catalysis and aqueous media mitigate risks.

- Yield optimization : Use of phase-transfer catalysts such as tetrabutylammonium bromide improves yields (>80%) and purity.

- Environmental impact : Methods avoiding excess cyanide and employing recyclable catalysts are preferred for sustainable manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclobutyl derivatives.

Aplicaciones Científicas De Investigación

2-(3,3-Dimethoxycyclobutyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

Cyclobutyl-Substituted Acetonitriles

The most direct analogs are cyclobutyl-acetonitrile derivatives:

- 2-(3,3-Dimethylcyclobutyl)acetonitrile (CAS: 129415-86-7): This compound replaces methoxy groups with methyl groups. The absence of oxygen reduces polarity, leading to lower solubility in polar solvents compared to the dimethoxy variant. The cyclobutane ring’s inherent strain may also affect thermal stability .

- This structural feature could make it more reactive in nucleophilic substitutions or cycloadditions.

Aromatic and Heterocyclic Acetonitriles

- 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile : This compound incorporates a methoxyphenyl-triazole-thioether group. The aromatic and heterocyclic moieties confer distinct electronic properties, such as enhanced π-π stacking interactions, making it suitable for pharmaceutical applications. Its synthesis in aprotic solvents (e.g., DMF) yields higher purity by minimizing alkaline hydrolysis .

- 2-(4-Hydroxyphenyl)acetonitrile (from Lepidium apetalum): A naturally derived nitrile with a phenolic group. The hydroxyl group enables antioxidant activity but limits stability under acidic conditions compared to methoxy-substituted analogs .

Ether- and Boronate-Functionalized Acetonitriles

- Such compounds are often used in drug discovery for their tunable solubility .

- 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile : This boronate-containing nitrile serves as a Suzuki coupling precursor. Its hazard profile (Class 6.1, H301) contrasts with the dimethoxycyclobutyl analog, which lacks boron’s toxicity .

Key Research Findings

- Electronic Properties: DFT studies on coumarin-acetonitrile hybrids (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile) reveal non-planar structures and localized HOMO-LUMO orbitals on the cyclic framework. Similar electronic behavior is expected in this compound, with methoxy groups modulating charge distribution .

- Synthesis Optimization : Aprotic solvents improve yields in triazole-thioacetonitrile synthesis by reducing hydrolysis. This methodology could apply to the target compound’s synthesis, though methoxy groups may require milder conditions to prevent demethylation .

- Biological Activity : While 2-(4-hydroxyphenyl)acetonitrile exhibits natural bioactivity, methoxy-substituted analogs like the target compound may show enhanced metabolic stability due to reduced oxidative susceptibility .

Actividad Biológica

2-(3,3-Dimethoxycyclobutyl)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₃NO₂

- InChI Key: OXJMRJFFIVPXPB-UHFFFAOYSA-N

This compound features a cyclobutane ring with two methoxy groups, contributing to its unique properties and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: Its structure allows for binding to receptors, potentially modulating signaling pathways associated with various physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects: Investigations into its neuroprotective properties indicate potential benefits in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Detailed Research Findings

-

Cytotoxicity Studies:

- A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

-

Neuroprotective Mechanisms:

- Research focusing on neuroprotection highlighted the compound's ability to mitigate oxidative stress in neuronal cells. In vitro assays demonstrated that treatment with this compound reduced reactive oxygen species (ROS) levels significantly.

-

Inflammation Modulation:

- Animal studies assessed the anti-inflammatory effects of this compound. The results revealed a marked decrease in pro-inflammatory cytokines following administration, indicating its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,3-dimethoxycyclobutyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves cyclobutane ring functionalization via [2+2] cycloaddition or alkylation of pre-formed dimethoxycyclobutane intermediates. For example, acetonitrile derivatives are often synthesized by nucleophilic substitution or condensation reactions in polar aprotic solvents like acetonitrile or ethanol under reflux (60–80°C). Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., sodium carbonate for deprotonation) . Side reactions, such as hydrolysis of the nitrile group, can be mitigated by anhydrous conditions and inert atmospheres.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The dimethoxycyclobutyl protons typically resonate as a singlet at δ 3.2–3.4 ppm due to symmetry, while the acetonitrile methylene group (CH₂CN) appears as a triplet near δ 2.5–3.0 ppm.

- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, and the cyclobutane carbons bonded to methoxy groups resonate at δ 80–85 ppm.

- IR : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile functionality.

Comparative analysis with reference spectra of analogous compounds (e.g., 3,4-dimethoxyphenylacetonitrile) is critical for validation .

Q. What safety precautions are essential when handling nitrile-containing compounds like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity from nitrile hydrolysis (HCN release).

- Avoid contact with strong acids/bases to prevent exothermic decomposition.

- Store under nitrogen in sealed containers to inhibit moisture absorption. Safety protocols for structurally similar compounds, such as allyl cyanide, recommend emergency rinsing with water for skin/eye exposure and immediate medical consultation .

Advanced Research Questions

Q. How can reaction byproducts and impurities in this compound synthesis be identified and quantified?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with acetonitrile/water gradients and mass spectrometry to detect low-abundance byproducts (e.g., hydrolyzed nitriles or dimerized cyclobutane derivatives).

- GC-MS : Effective for volatile impurities; calibrate with internal standards like 3-hydroxycarbofuran (100 µg/mL in acetonitrile) .

- Tandem Techniques : Couple with NMR for structural elucidation of unknown peaks, referencing databases like PubChem for fragmentation patterns .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) using force fields like AMBER or CHARMM to study ring puckering and nitrile orientation.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict spectroscopic properties (e.g., NMR chemical shifts) and compare with experimental data .

- Crystallography : Refine X-ray diffraction data with SHELXL for precise bond-length/angle measurements, leveraging Flack parameters to resolve enantiomeric ambiguity .

Q. How does the electronic environment of the dimethoxycyclobutyl group influence the reactivity of the acetonitrile moiety?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups increase electron density on the cyclobutane ring, stabilizing intermediates in nucleophilic additions (e.g., Grignard reactions).

- Steric Effects : The rigid cyclobutane ring restricts rotational freedom, affecting regioselectivity in cross-coupling reactions.

- Kinetic Studies : Monitor reactions via in-situ IR or UV-Vis spectroscopy to correlate substituent effects with reaction rates. Data from analogues like 3,3'-dichlorobenzidine D6 (100 µg/mL in acetonitrile) suggest solvent polarity significantly modulates reactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., solvent purity, drying methods) and calibrate instruments using certified reference materials (e.g., GB/T 17592-2011 azo dye mixtures in acetonitrile) .

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, NIST Chemistry WebBook) and apply statistical tools (e.g., Grubbs’ test) to identify outliers.

- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray analysis refined with SHELX software .

Q. What strategies optimize the scalability of this compound synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions by maintaining precise temperature/residence time control.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to minimize byproduct formation.

- Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME), as validated in EPA Method 531.2 for carbamate pesticides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.